(R)-2-Amino-4-pentynoic acid t-Butyl ester
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Overview
Description
®-2-Amino-4-pentynoic acid t-Butyl ester is a compound of interest in organic chemistry due to its unique structure and potential applications. This compound is an amino acid derivative with a t-butyl ester protecting group, which makes it useful in various synthetic processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of ®-2-Amino-4-pentynoic acid t-Butyl ester typically involves the esterification of the corresponding amino acid. One common method involves the use of t-butanol and anhydrous magnesium sulfate, with boron trifluoride etherate as a catalyst . This method is efficient and yields the desired ester in good quantities. Another method involves the use of isobutene and mineral acids, although this requires careful handling due to the flammability of isobutene .
Industrial Production Methods
In an industrial setting, the production of t-butyl esters of amino acids often employs similar methods but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the process.
Chemical Reactions Analysis
Types of Reactions
®-2-Amino-4-pentynoic acid t-Butyl ester can undergo various chemical reactions, including:
Substitution: The amino group can participate in nucleophilic substitution reactions, forming new amide or peptide bonds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to hydrolysis and substitution.
Common Reagents and Conditions
Hydrolysis: Strong acids like hydrochloric acid or bases like sodium hydroxide are commonly used.
Substitution: Coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) or N,N’-diethylene-N’'-2-chloroethyl thiophosphoramide can be used.
Major Products
The major products of these reactions include the corresponding carboxylic acids, alcohols, amides, and peptides, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
®-2-Amino-4-pentynoic acid t-Butyl ester has several applications in scientific research:
Mechanism of Action
The mechanism by which ®-2-Amino-4-pentynoic acid t-Butyl ester exerts its effects depends on its specific application. In biological systems, it can act as a substrate or inhibitor for various enzymes, interacting with active sites and altering enzyme activity . The molecular targets and pathways involved vary depending on the specific enzyme and biological context.
Comparison with Similar Compounds
Similar Compounds
tert-Butyloxycarbonyl-protected amino acids: These compounds have similar protecting groups and are used in similar synthetic applications.
2-[(4,6-di-tert-butyl-2,3-dihydroxyphenyl)thio]acetic acid amides: These compounds share structural similarities and are used in the synthesis of biologically active derivatives.
Uniqueness
®-2-Amino-4-pentynoic acid t-Butyl ester is unique due to its specific combination of an amino acid backbone with a t-butyl ester protecting group. This combination provides stability and reactivity that are advantageous in various synthetic and research applications.
Properties
IUPAC Name |
tert-butyl 2-aminopent-4-ynoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2/c1-5-6-7(10)8(11)12-9(2,3)4/h1,7H,6,10H2,2-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCWSRJDAGCBOBP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(CC#C)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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